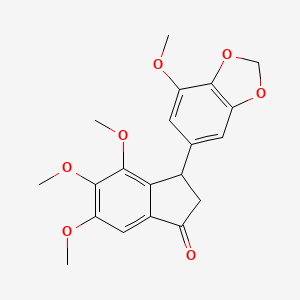![molecular formula C13H14BrN3O3S2 B14942108 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a bromo-morpholinosulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Sulfonylation: The brominated phenyl ring is then sulfonylated using chlorosulfonic acid or a similar reagent.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to introduce the morpholinosulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring and the sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Coupling: Biaryl thiazole derivatives.
Scientific Research Applications
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It can be incorporated into polymers and other materials to study their properties.
Chemical Biology: Used in the development of chemical probes for biological systems.
Mechanism of Action
The mechanism of action of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine and sulfonyl groups can form strong interactions with these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-[4-Methyl-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of bromine.
4-[4-Fluoro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can significantly influence its reactivity and interactions compared to its chloro, methyl, and fluoro analogs. Bromine is larger and more polarizable, which can lead to stronger interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C13H14BrN3O3S2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-(4-bromo-3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14BrN3O3S2/c14-10-2-1-9(11-8-21-13(15)16-11)7-12(10)22(18,19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
InChI Key |
CSTZPGHAMJQUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=CSC(=N3)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)
![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)
![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)

![6-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14942051.png)
![8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
![1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942060.png)
![1'-Sec-butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B14942078.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
![3-Benzyl-1-[2-(2-benzyl-4-methylphenoxy)ethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B14942090.png)
![3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14942095.png)
![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
